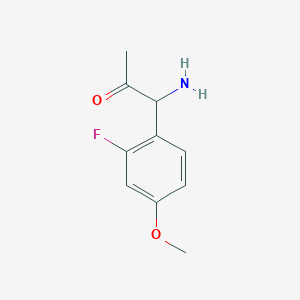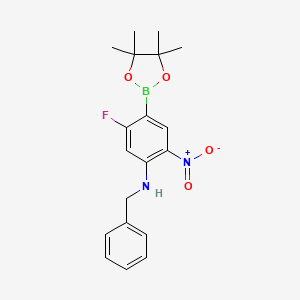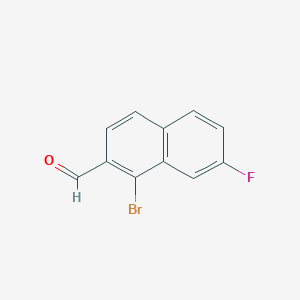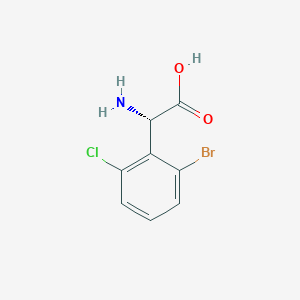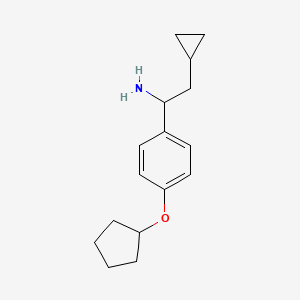
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is (1S)-1-(4-cyclopentyloxyphenyl)prop-2-enylamine .
- Its molecular weight is approximately 217.31 g/mol.
- While its exact applications are diverse, it has garnered attention due to its potential biological activities.
1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine: is an organic compound with interesting structural features. It consists of a cyclopropyl group attached to an amine moiety, which in turn is connected to a phenyl ring via a cyclopentyloxy linker.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via the reaction of a cyclopentyloxy-substituted benzaldehyde with an appropriate amine (such as cyclopropylamine) under suitable conditions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include substituted amines or phenols.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its effects on biological systems, such as receptor binding or enzyme inhibition.
Industry: While not widely used, it may find applications in pharmaceuticals or materials science.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could bind to receptors, enzymes, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds with similar structural features include
Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2 |
Clave InChI |
HJVLPBFONWTHDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



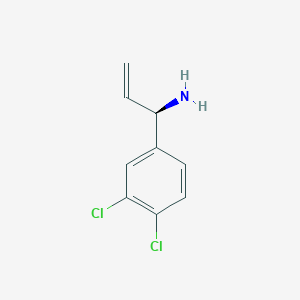
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)

![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
![Methyl 5-Benzyl-1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate](/img/structure/B13048151.png)
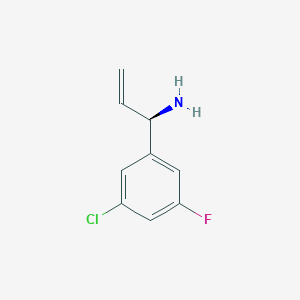
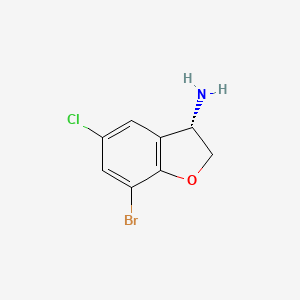

![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
